molecular formula C20H21F3N2O5 B8738518 Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Cat. No. B8738518
M. Wt: 426.4 g/mol
InChI Key: MXWAGQASUDSFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462195B1

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.86 g of copper suboxide were suspended in 30 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.86 g of triethyl phosphite was added, and, 30 minutes later, 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of octane. The solution was cooled down to 100° C. Hydrogen sulfide gas was blown into the solution at a rate of 15-30 ml/min for an hour. The resultant was stirred for 30 minutes. The formed precipitate was filtrated and washed with 9 ml of octane. The mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The reaction yield was 72%. Octane was concentrated under reduced pressure. To the residue were added 10.3 ml of ethanol and 3.9 ml of water, and heated to 64° C. to dissolve. The resulting solution was left to cool over night. 2.8 ml of a mixed solution of ethanol/water (7/1) was added to it and cooled down to 5° C. to deposit crystals fully. The crystals were filtrated, washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice to give 2.46 g (yield 67%) of the target compound with melting point of 109˜110° C.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
3.65 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.86 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
67%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].P(OCC)(OCC)OCC.[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]Br)[C:30]([O:32][CH3:33])=[O:31].S>CCCCCCCC.O.[Cu].[Cu].O>[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:30]([O:32][CH3:33])=[O:31] |f:5.6.7|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.86 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Four
Name
Quantity
3.65 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCCC
Step Seven
Name
Quantity
0.86 g
Type
catalyst
Smiles
O.[Cu].[Cu]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resultant was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtrated
WASH
Type
WASH
Details
washed with 9 ml of octane
WASH
Type
WASH
Details
The mixed solution of the obtained filtrate and washing
CUSTOM
Type
CUSTOM
Details
The reaction yield was 72%
CONCENTRATION
Type
CONCENTRATION
Details
Octane was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added 10.3 ml of ethanol and 3.9 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
heated to 64° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
WAIT
Type
WAIT
Details
The resulting solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool over night
ADDITION
Type
ADDITION
Details
2.8 ml of a mixed solution of ethanol/water (7/1) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 5° C.
FILTRATION
Type
FILTRATION
Details
The crystals were filtrated
WASH
Type
WASH
Details
washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462195B1

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.86 g of copper suboxide were suspended in 30 ml of octane. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 1.86 g of triethyl phosphite was added, and, 30 minutes later, 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of octane. The solution was cooled down to 100° C. Hydrogen sulfide gas was blown into the solution at a rate of 15-30 ml/min for an hour. The resultant was stirred for 30 minutes. The formed precipitate was filtrated and washed with 9 ml of octane. The mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The reaction yield was 72%. Octane was concentrated under reduced pressure. To the residue were added 10.3 ml of ethanol and 3.9 ml of water, and heated to 64° C. to dissolve. The resulting solution was left to cool over night. 2.8 ml of a mixed solution of ethanol/water (7/1) was added to it and cooled down to 5° C. to deposit crystals fully. The crystals were filtrated, washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice to give 2.46 g (yield 67%) of the target compound with melting point of 109˜110° C.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
3.65 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.86 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Yield
67%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].P(OCC)(OCC)OCC.[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40]Br)[C:30]([O:32][CH3:33])=[O:31].S>CCCCCCCC.O.[Cu].[Cu].O>[CH3:26][O:27][CH:28]=[C:29]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[CH2:40][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:30]([O:32][CH3:33])=[O:31] |f:5.6.7|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.86 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Four
Name
Quantity
3.65 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCCC
Step Seven
Name
Quantity
0.86 g
Type
catalyst
Smiles
O.[Cu].[Cu]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resultant was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtrated
WASH
Type
WASH
Details
washed with 9 ml of octane
WASH
Type
WASH
Details
The mixed solution of the obtained filtrate and washing
CUSTOM
Type
CUSTOM
Details
The reaction yield was 72%
CONCENTRATION
Type
CONCENTRATION
Details
Octane was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added 10.3 ml of ethanol and 3.9 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
heated to 64° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
WAIT
Type
WAIT
Details
The resulting solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool over night
ADDITION
Type
ADDITION
Details
2.8 ml of a mixed solution of ethanol/water (7/1) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 5° C.
FILTRATION
Type
FILTRATION
Details
The crystals were filtrated
WASH
Type
WASH
Details
washed with 1.4 ml of a mixed solution of ethanol/water (7/1) twice

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.